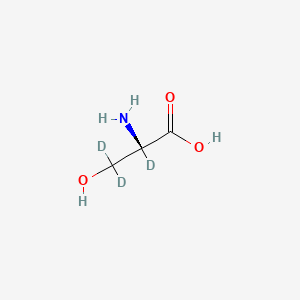

L-Serine (2,3,3-D3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

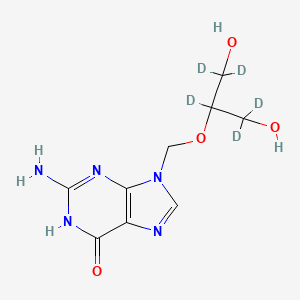

L-Serine (2,3,3-D3) is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Synthesis Analysis

While cells can perform de novo serine synthesis, most transformed cells rely on serine uptake to meet their increased biosynthetic requirements . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .Molecular Structure Analysis

The molecular formula of L-Serine (2,3,3-D3) is C3H4D3NO3 . It has a molecular weight of 108.11 g/mol .Chemical Reactions Analysis

L-serine is a precursor for several neurotransmitters and its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .Physical And Chemical Properties Analysis

L-Serine (2,3,3-D3) has a density of 1.4±0.1 g/cm3, a boiling point of 394.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C .Aplicaciones Científicas De Investigación

Biomolecular NMR

L-Serine (2,3,3-D3) is utilized in Biomolecular Nuclear Magnetic Resonance (NMR) to study the structure and dynamics of proteins and nucleic acids. The deuterium labeling helps in reducing NMR signal overlap and improving the resolution of spectroscopic data .

Clinical Mass Spectrometry

In Clinical Mass Spectrometry , L-Serine (2,3,3-D3) can be used as an internal standard to quantify serine levels in biological samples, aiding in the diagnosis and monitoring of diseases related to amino acid metabolism .

Metabolomics

Metabolomics: research benefits from L-Serine (2,3,3-D3) as it can be used to trace metabolic pathways and understand disease mechanisms at a molecular level, particularly in cancer metabolism studies .

Neurological Disease Treatment

L-Serine has therapeutic potential in treating neurological diseases such as epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease. It is being investigated for its safety and efficacy in human clinical trials .

Alzheimer’s Disease Progression

A study has indicated that serum D-serine levels increase significantly as Alzheimer’s Disease progresses. This suggests a role for L-Serine in the development or progression of Alzheimer’s Disease .

Neurotransmitter Synthesis

L-Serine is crucial for the synthesis of the neurotransmitters serotonin and dopamine , which play significant roles in mood regulation and cognitive functions .

Phospholipid and Sphingolipid Metabolism

Deficiency in L-Serine is associated with impaired nervous system function due to abnormal metabolism of phospholipids and sphingolipids. This highlights its importance in maintaining healthy cell membrane composition and function .

Proteomics

In Proteomics , L-Serine (2,3,3-D3) can be used to study post-translational modifications of proteins and understand protein-protein interactions within cells .

Mecanismo De Acción

Target of Action

L-Serine (2,3,3-D3) is a deuterium-labeled form of L-Serine , a non-essential amino acid that plays a central role in cellular proliferation . It primarily targets glycine receptors and PPAR-γ . These targets are crucial in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Mode of Action

L-Serine (2,3,3-D3) interacts with its targets by activating glycine receptors and upregulating PPAR-γ . This activation and upregulation result in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-Serine is synthesized via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It serves as a precursor for the synthesis of the amino acids glycine and cysteine . L-Serine also contributes to the formation of sphingolipids in the central nervous system, essential for neural differentiation and survival .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine (2,3,3-D3) has been shown to have neuroprotective effects . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Action Environment

The sensitivity of cells to L-Serine (2,3,3-D3) can be influenced by the presence of other metabolites in the environment . For example, cells grown in a medium containing physiological levels of metabolites are less sensitive to serine/glycine depletion . This suggests that the action, efficacy, and stability of L-Serine (2,3,3-D3) can be influenced by the environmental context, including the presence of other metabolites.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-RBXBQAPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/no-structure.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)